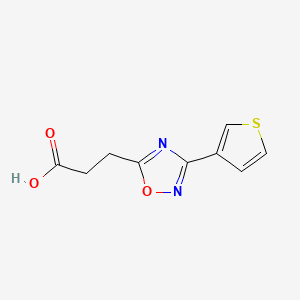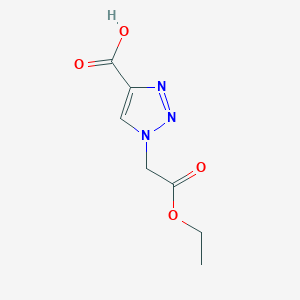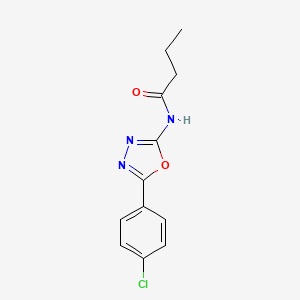
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid” is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 . It is a solid substance that is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid” is characterized by the presence of a thiophene ring and a 1,2,4-oxadiazole ring . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in similar structures .Physical And Chemical Properties Analysis
“3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid” is a solid substance that should be stored at room temperature . Its molecular weight is 224.24 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Chemical Synthesis
The compound has been studied in the context of synthesizing oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene. The process involved the transformation of specific acid hydrazides into corresponding azomethines and the creation of derivatives through reaction with various agents. The synthetic pathways explored provide insights into the chemical properties and reactive nature of these structures (Sharba et al., 2005).
Ligand Binding and Enzyme Inhibition
The compound has been incorporated into novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing its potential in creating potent urease inhibitors. The study highlighted the synthesis, structural confirmation, and the significant in vitro inhibitory potential against the urease enzyme, suggesting its importance in therapeutic agent design and drug discovery (Nazir et al., 2018).
Antimicrobial Properties
Research has demonstrated the synthesis of derivatives from 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide, leading to compounds like oxadiazole, which exhibited potential antimicrobial activities. This indicates the applicability of such compounds in creating antimicrobial agents (El-masry et al., 2000).
Corrosion Inhibition
The derivatives of the compound have been assessed for their corrosion inhibition properties towards mild steel in acidic environments. The study involved physicochemical and theoretical evaluations, highlighting the substance's potential in industrial applications for protecting metal surfaces (Ammal et al., 2018).
Pharmaceutical Applications
Annotated patent selections discuss substituted 1,2,4-oxadiazol-3-yl derivatives useful as S1P1 agonists. These compounds are valuable for treating various conditions like psoriasis, rheumatoid arthritis, Crohn’s disease, and multiple sclerosis, highlighting the compound's relevance in pharmaceutical research and development (Expert Opinion on Therapeutic Patents, 2010).
Automated Radiopharmaceutical Production
The compound has been involved in the automated synthesis of radiopharmaceuticals for PET imaging, specifically targeting the sphingosine-1 phosphate receptor 1 (S1P1). This showcases its role in advanced medical imaging techniques and its potential in diagnostic procedures (Luo et al., 2019).
Propriétés
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-8(13)2-1-7-10-9(11-14-7)6-3-4-15-5-6/h3-5H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGDZLOSDQUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)



![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)
![N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2466915.png)
![N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2466916.png)
![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)





![(4-Methyl-3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2466932.png)